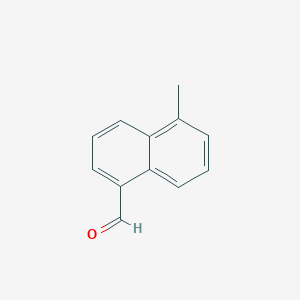

5-Methylnaphthalene-1-carbaldehyde

Descripción general

Descripción

5-Methylnaphthalene-1-carbaldehyde is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by a yellowish liquid appearance with a strong odor. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of aldehydes, including 5-Methylnaphthalene-1-carbaldehyde, can be achieved through several methods:

Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes.

Reduction of Esters: Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) under controlled conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, where primary alcohols or alkenes are oxidized using industrial-grade oxidizing agents. The specific conditions and reagents used may vary depending on the desired yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

5-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form primary alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Forms carboxylic acids.

Reduction: Forms primary alcohols.

Substitution: Forms substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Methylnaphthalene-1-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes : It is used in the production of synthetic dyes due to its chromophoric properties.

- Pharmaceuticals : The compound is a precursor for synthesizing pharmaceutical agents with potential therapeutic effects.

Biological Studies

Research has indicated that 5-methylnaphthalene derivatives exhibit biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some research suggests potential anti-inflammatory properties, warranting further investigation into their mechanisms and applications in medicine.

Environmental Chemistry

This compound is studied for its role in environmental degradation processes:

- Biodegradation Studies : Research on anaerobic degradation pathways highlights its breakdown products and their ecological impacts .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Intermediate for dyes and pharmaceuticals |

| Biological Research | Antimicrobial and anti-inflammatory studies |

| Environmental Chemistry | Biodegradation studies and environmental impact assessments |

Case Study 1: Antimicrobial Activity

A study published in Applied Environmental Microbiology investigated the antimicrobial properties of various naphthalene derivatives, including this compound. Results indicated that specific derivatives exhibited substantial inhibitory effects against pathogenic bacteria, suggesting potential for new antibiotic development .

Case Study 2: Biodegradation Pathways

Research on anaerobic degradation highlighted how sulfate-reducing bacteria can metabolize naphthalene derivatives. The study found that this compound could be utilized by certain microbial cultures, leading to insights into its environmental fate and implications for bioremediation strategies .

Mecanismo De Acción

The mechanism of action of 5-Methylnaphthalene-1-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or environmental studies .

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-1-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.

2-Methylnaphthalene-1-carbaldehyde: Methyl group is positioned differently on the naphthalene ring.

1-Naphthaldehyde: Lacks the methyl group entirely.

Uniqueness

5-Methylnaphthalene-1-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions compared to other naphthalene derivatives. This structural difference can lead to variations in its chemical behavior and applications .

Actividad Biológica

5-Methylnaphthalene-1-carbaldehyde (CAS Number: 104306-72-1) is an aromatic aldehyde derived from naphthalene, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its aromatic structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution. It can be synthesized through several methods, including the oxidation of 5-methylnaphthalene using oxidizing agents like potassium permanganate or chromium trioxide.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications of biomolecules such as proteins and nucleic acids, potentially affecting various cellular pathways. The specific molecular targets and pathways influenced by this compound are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Antioxidant Activity : Possible scavenging of free radicals due to its aromatic structure.

- Antimicrobial Properties : Activity against certain pathogenic microorganisms.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluating the antimicrobial efficacy of naphthalene derivatives found that certain compounds demonstrated moderate activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 0.21 µM to higher concentrations depending on the structural modifications .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was subjected to MTT assays using various cell lines, revealing that it possesses a selective toxicity profile with acceptable safety margins for potential therapeutic applications .

Case Study 1: Anticancer Potential

A notable study focused on the anticancer potential of naphthalene derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted that structural modifications could enhance their efficacy and specificity towards cancer cells .

Case Study 2: Enzyme Interaction Studies

Further investigations utilized molecular docking studies to explore the binding interactions of this compound with various enzyme targets. The results indicated promising binding affinities, suggesting that this compound could serve as a lead structure for developing enzyme inhibitors .

Data Summary Table

Propiedades

IUPAC Name |

5-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEGRROGVACHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542312 | |

| Record name | 5-Methylnaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104306-72-1 | |

| Record name | 5-Methylnaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.